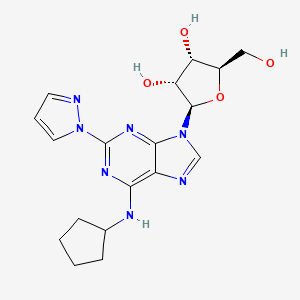![molecular formula C14H15N5O2S B12597848 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代]-N-(2-呋喃甲基)乙酰胺是一种复杂的 有机化合物,属于三唑并嘧啶类。该化合物以其独特的结构为特征,包括三唑并嘧啶核心、硫代基团和呋喃甲基乙酰胺部分。该化合物的结构赋予其独特的化学和生物学性质,使其成为各个科学研究领域的关注对象。
准备方法
合成路线和反应条件
2-[(5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代]-N-(2-呋喃甲基)乙酰胺的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线包括以下步骤:
-
三唑并嘧啶核心的形成: : 合成从三唑并嘧啶核心的形成开始。 这可以通过在微波辐射下使适当的前体(如烯胺腈和苯甲酰肼)环化来实现 。反应条件通常温和且环保,涉及无催化剂和无添加剂的方法。
-
硫代基团的引入: : 下一步涉及将硫代基团引入三唑并嘧啶核心。这可以通过在适当条件下使用硫醇试剂进行亲核取代反应来实现。
-
呋喃甲基乙酰胺部分的连接: : 最后一步涉及将呋喃甲基乙酰胺部分连接到硫代取代的三唑并嘧啶。这可以通过使用合适的偶联试剂和条件进行酰胺键形成反应来实现。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。此外,优化反应条件,如温度、压力和溶剂选择,可以进一步提高最终产品的产率和纯度。
化学反应分析
反应类型
2-[(5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代]-N-(2-呋喃甲基)乙酰胺可以进行各种类型的化学反应,包括:
-
氧化: : 该化合物可以进行氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
-
还原: : 还原反应可以针对三唑并嘧啶核心或呋喃甲基乙酰胺部分,导致形成还原衍生物。
-
取代: : 该化合物可以进行亲核或亲电取代反应,特别是在三唑并嘧啶核心或硫代基团处。
常见试剂和条件
这些反应中使用的常见试剂包括氧化剂(例如过氧化氢、间氯过氧苯甲酸)、还原剂(例如硼氢化钠、氢化铝锂)以及用于取代反应的各种亲核试剂或亲电试剂。反应条件可能因特定转化而异,但通常涉及控制温度、适当的溶剂以及合适的催化剂或添加剂。
主要产物
从这些反应中形成的主要产物取决于所进行的特定转化。例如,硫代基团的氧化可以产生亚砜或砜,而取代反应可以将各种官能团引入三唑并嘧啶核心或呋喃甲基乙酰胺部分。
科学研究应用
2-[(5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代]-N-(2-呋喃甲基)乙酰胺具有广泛的科学研究应用,包括:
-
化学: : 该化合物用作合成更复杂分子的构建块,并在各种有机转化中用作试剂。
-
生物学: : 该化合物的独特结构和性质使其成为生物学研究中宝贵的工具,特别是在酶抑制和蛋白质-配体相互作用的研究中。
-
医药: : 该化合物具有潜在的治疗应用,特别是作为抗癌、抗病毒或抗菌剂。其与特定分子靶标相互作用的能力使其成为药物开发的有希望的候选者。
-
工业: : 该化合物的化学性质使其在各种工业应用中具有用处,包括开发新材料、催化剂和化学工艺。
作用机制
2-[(5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代]-N-(2-呋喃甲基)乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物学效应。例如,该化合物可能充当酶抑制剂,阻断参与疾病过程的特定酶的活性。 此外,该化合物嵌入DNA或与蛋白质相互作用的能力可以促成其生物活性 .
相似化合物的比较
2-[(5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代]-N-(2-呋喃甲基)乙酰胺可以与其他类似化合物进行比较,例如:
-
1,2,4-三唑并[1,5-a]吡啶: : 这些化合物具有类似的三唑并嘧啶核心,但其取代模式和官能团不同 .
-
1,2,4-三唑并[4,3-a]喹喔啉: : 这些化合物具有喹喔啉部分而不是嘧啶部分,并表现出不同的生物活性 .
-
1,2,4-三唑并[4,3-a]吡嗪: : 这些化合物具有吡嗪部分,以其激酶抑制活性而闻名 .
2-[(5,7-二甲基[1,2,4]三唑并[4,3-a]嘧啶-3-基)硫代]-N-(2-呋喃甲基)乙酰胺的独特之处在于其官能团的特定组合及其与广泛的分子靶标相互作用的能力,使其成为科学研究中用途广泛且有价值的化合物。
属性
分子式 |
C14H15N5O2S |
|---|---|
分子量 |
317.37 g/mol |
IUPAC 名称 |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H15N5O2S/c1-9-6-10(2)19-13(16-9)17-18-14(19)22-8-12(20)15-7-11-4-3-5-21-11/h3-6H,7-8H2,1-2H3,(H,15,20) |
InChI 键 |
FUAQFFSPNBBGAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=O)NCC3=CC=CO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea](/img/structure/B12597788.png)

![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)

![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)
